molecular formula C19H18ClN3O3 B6129351 2-(2-chlorophenoxy)-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(2-chlorophenoxy)-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B6129351
M. Wt: 371.8 g/mol
InChI Key: DBLLLCRNYRJHFL-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N’-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenoxy group and an indole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(2-hydroxy-1-propylindol-3-yl)iminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-2-11-23-15-9-5-3-7-13(15)18(19(23)25)22-21-17(24)12-26-16-10-6-4-8-14(16)20/h3-10,25H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLLLCRNYRJHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N’-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid.

    Hydrazide Formation: The 2-(2-chlorophenoxy)acetic acid is then reacted with hydrazine hydrate to form 2-(2-chlorophenoxy)acetohydrazide.

    Condensation with Indole Derivative: The final step involves the condensation of 2-(2-chlorophenoxy)acetohydrazide with an indole derivative, such as 2-oxo-1-propyl-1,2-dihydro-3H-indole-3-carbaldehyde, under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N’-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 2-(2-chlorophenoxy)-N’-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N’-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)acetohydrazide
  • 2-(4-chlorophenoxy)acetohydrazide
  • 2-(2-chlorophenoxy)-2-phenylacetohydrazide

Uniqueness

Compared to similar compounds, 2-(2-chlorophenoxy)-N’-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is unique due to the presence of the indole moiety, which imparts additional biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

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